An In-depth Technical Guide to 1-(4-Aminobutyl)piperidin-2-one: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-(4-Aminobutyl)piperidin-2-one: Structure, Synthesis, and Therapeutic Potential
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. When incorporated into a lactam system as a piperidin-2-one (or δ-valerolactam), the resulting scaffold offers a unique combination of polarity, hydrogen bonding capabilities, and a rigid backbone for further functionalization. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1-(4-aminobutyl)piperidin-2-one. While direct literature on this exact molecule is sparse, this document will leverage established principles of organic synthesis and medicinal chemistry to detail its structure, propose a robust synthetic route, and discuss its potential applications in drug discovery based on the activities of structurally related compounds.
Chemical Structure and Physicochemical Properties
1-(4-Aminobutyl)piperidin-2-one incorporates a piperidin-2-one ring N-substituted with a flexible four-carbon chain terminating in a primary amine. This combination of a cyclic amide and a basic amino group suggests potential for a range of intermolecular interactions, including hydrogen bonding and salt formation, which are critical for biological activity.
Chemical Structure:
A table summarizing the key physicochemical properties of 1-(4-aminobutyl)piperidin-2-one is presented below. It is important to note that in the absence of direct experimental data, these values are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 1-(4-aminobutyl)piperidin-2-one | - |
| Molecular Formula | C₉H₁₈N₂O | Calculated |
| Molecular Weight | 170.25 g/mol | Calculated |
| CAS Number | Not available | - |
| Topological Polar Surface Area | 41.5 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (estimated) | 0.2 | Calculated |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The overall synthetic strategy involves the initial N-alkylation of 2-piperidone with a bifunctional linker, followed by the conversion of the terminal functional group to a primary amine. A common and effective approach is the use of a protected amine equivalent or a precursor that can be readily converted to an amine.
Caption: Proposed synthetic workflow for 1-(4-Aminobutyl)piperidin-2-one.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methods for N-alkylation and azide reduction.[3]
Step 1: Synthesis of 1-(4-Bromobutyl)piperidin-2-one
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add 1,4-dibromobutane (1.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(4-bromobutyl)piperidin-2-one.
Step 2: Synthesis of 1-(4-Aminobutyl)piperidin-2-one
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To a solution of 1-(4-bromobutyl)piperidin-2-one (1.0 equivalent) in DMF, add sodium azide (NaN₃, 1.2 equivalents).
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-azidobutyl)piperidin-2-one. This intermediate can be used in the next step without further purification.
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Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
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Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 1-(4-aminobutyl)piperidin-2-one. Further purification can be achieved by crystallization or column chromatography if necessary.
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological data for 1-(4-aminobutyl)piperidin-2-one in the public domain, its structural motifs are present in a variety of biologically active molecules. This allows for informed speculation on its potential therapeutic applications.
CNS-Related Disorders
The piperidone core is a versatile scaffold for developing agents targeting the central nervous system. For instance, various derivatives of 2-piperidone have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[4] The presence of the flexible aminobutyl side chain could allow for interactions with various receptors and transporters in the brain. Substituted piperidines are known to have affinity for dopamine, serotonin, and norepinephrine transporters.[5]
Antimicrobial and Antifungal Activity
Piperidine-containing compounds have a long history as antimicrobial and antifungal agents.[6] The combination of a polar lactam and a basic amine in 1-(4-aminobutyl)piperidin-2-one could impart amphiphilic properties that may be conducive to disrupting microbial membranes or interacting with intracellular targets.
Enzyme Inhibition
The aminobutyl group can mimic natural amino acid side chains, such as that of lysine. This could make 1-(4-aminobutyl)piperidin-2-one a candidate for inhibiting enzymes that recognize lysine or similar structures.
As a Synthetic Building Block
The terminal primary amine of 1-(4-aminobutyl)piperidin-2-one serves as a valuable chemical handle for further elaboration. It can be readily acylated, alkylated, or used in reductive amination to generate a library of more complex molecules for structure-activity relationship (SAR) studies. This makes it an attractive starting material for the synthesis of novel chemical probes and drug candidates.
Conclusion
1-(4-Aminobutyl)piperidin-2-one is a fascinating yet understudied molecule that holds considerable potential in the field of medicinal chemistry. Its straightforward and plausible synthesis from readily available starting materials makes it an accessible target for chemical exploration. Based on the well-documented biological activities of related piperidone and aminobutyl-containing compounds, this molecule represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.
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